molecular formula C13H18ClNO3 B1424041 Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride CAS No. 455323-66-7

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Cat. No. B1424041
M. Wt: 271.74 g/mol
InChI Key: VRLHTHGGZZAAST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is C13H18ClNO3 . The IUPAC name is methyl 4-piperidin-4-yloxybenzoate hydrochloride .


Chemical Reactions Analysis

Studies on chemical reactions involving similar compounds have led to the creation of various derivatives with potential applications in chemistry and drug development.


Physical And Chemical Properties Analysis

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a white crystalline powder with a melting point of 225-226°C and is soluble in water.

Scientific Research Applications

  • Pharmacological Properties : Paroxetine hydrochloride, a derivative related to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, has been studied for its selective serotonin reuptake inhibitory properties and applications in treating various psychiatric disorders such as depression, generalized anxiety disorder, and panic disorder (Germann, Ma, Han, & Tikhomirova, 2013).

  • Chemical Synthesis and Applications : Research has focused on the synthesis of compounds related to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride for potential use in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

  • Chemical Reactions and Derivatives : Studies on chemical reactions involving similar compounds have led to the creation of various derivatives with potential applications in chemistry and drug development (Crawford & Raap, 1965).

  • Radiochemistry and Imaging : Research into the synthesis and evaluation of radiolabeled compounds structurally similar to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has been conducted, with potential applications in positron emission tomography (PET) imaging (Matarrese et al., 2000).

  • Metabolism and Pharmacokinetics : Studies on compounds related to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride have investigated their metabolism and pharmacokinetics, crucial for understanding their therapeutic potential and safety (Teffera et al., 2013).

  • Enzyme Inhibition Studies : Some derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant for therapeutic applications in treating neurodegenerative diseases (Sugimoto et al., 1990).

  • Receptor Agonist and Antagonist Properties : Derivatives have been synthesized and found to be potent agonists or antagonists for certain receptors, indicating potential therapeutic applications (Yang et al., 1997).

Safety And Hazards

The safety information available indicates that Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 4-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHTHGGZZAAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696429
Record name Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride

CAS RN

455323-66-7
Record name Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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